molecular formula C17H18ClNO2 B14486878 Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- CAS No. 64353-00-0

Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-

Cat. No.: B14486878
CAS No.: 64353-00-0
M. Wt: 303.8 g/mol
InChI Key: IKDZYODVOCIJKB-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an N-substituent consisting of a 2-(4-methylphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- typically involves the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Amidation: The resulting 5-chloro-2-methoxyaniline is then reacted with 2-(4-methylphenyl)ethylamine under appropriate conditions to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
  • Studied for its potential use in the treatment of neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Metoclopramide: Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-.

    Glyburide: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

Comparison:

    Metoclopramide: Used as an antiemetic and gastroprokinetic agent. It has a similar benzamide core but different substituents, leading to distinct pharmacological properties.

    Glyburide: Used as an antidiabetic agent. It shares the 5-chloro-2-methoxybenzamide structure but has different substituents, resulting in unique biological activities.

Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]- stands out due to its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

64353-00-0

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide

InChI

InChI=1S/C17H18ClNO2/c1-12-3-5-13(6-4-12)9-10-19-17(20)15-11-14(18)7-8-16(15)21-2/h3-8,11H,9-10H2,1-2H3,(H,19,20)

InChI Key

IKDZYODVOCIJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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